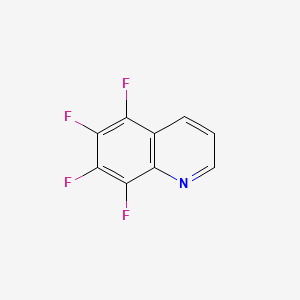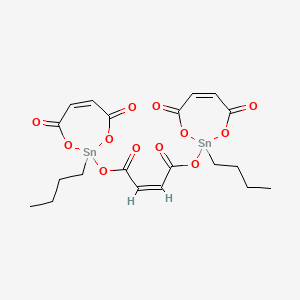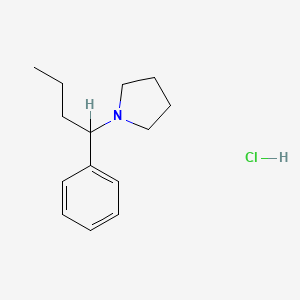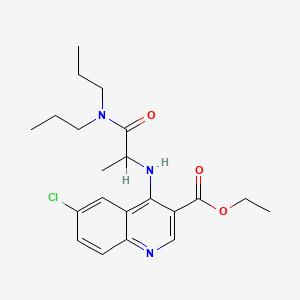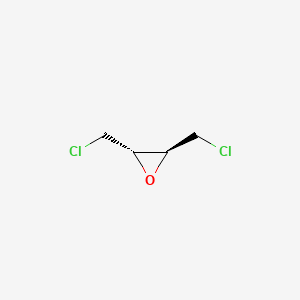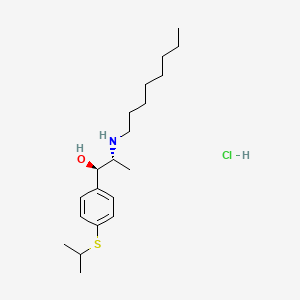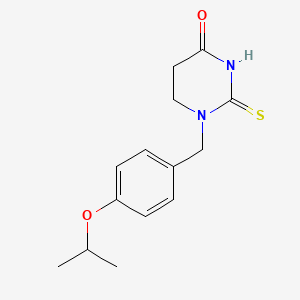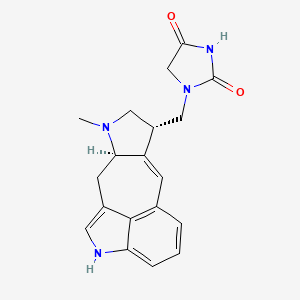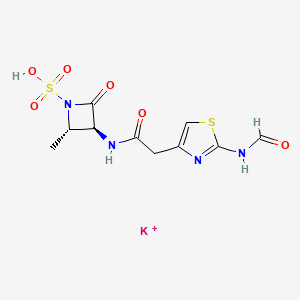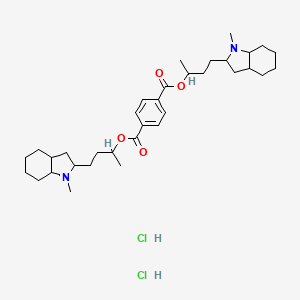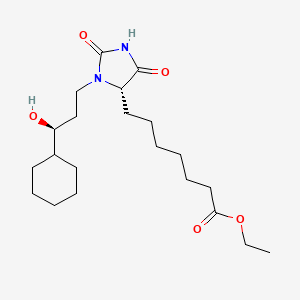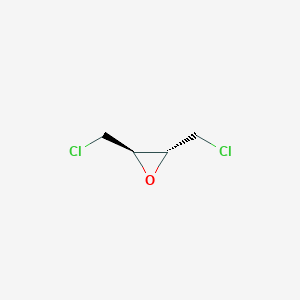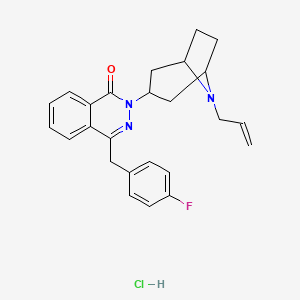
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the phthalazinone core.
Alkylation: reactions to attach the propenyl and azabicyclo groups.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis and automated synthesis may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(32
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1(2H)-Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl compounds: Molecules containing the fluorophenyl group.
Azabicyclo compounds: Compounds with the azabicyclo structure.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
110406-70-7 |
|---|---|
Formule moléculaire |
C25H27ClFN3O |
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)methyl]-2-(8-prop-2-enyl-8-azabicyclo[3.2.1]octan-3-yl)phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C25H26FN3O.ClH/c1-2-13-28-19-11-12-20(28)16-21(15-19)29-25(30)23-6-4-3-5-22(23)24(27-29)14-17-7-9-18(26)10-8-17;/h2-10,19-21H,1,11-16H2;1H |
Clé InChI |
WISAKKPNNFFLRE-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2CCC1CC(C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


